1-(2,6-Difluorophenyl)-2-[(2-morpholinoethyl)amino]-2-oxoethyl acetate

Structural identity Prodrug design Molecular differentiation

1-(2,6-Difluorophenyl)-2-[(2-morpholinoethyl)amino]-2-oxoethyl acetate (CAS 866009-28-1, molecular formula C₁₆H₂₀F₂N₂O₄, MW 342.34 g/mol) is a synthetic small molecule featuring a 2,6-difluorophenyl group, a morpholinoethylamino moiety, and an acetate ester functionality. This compound is structurally classified within the chemical space of olopatadine-related substances; its core scaffold bears the difluorophenyl-acetate motif distinct from the dibenzoxepin scaffold of olopatadine (CAS 113806-05-6, C₂₁H₂₃NO₃, MW 337.42 g/mol).

Molecular Formula C16H20F2N2O4
Molecular Weight 342.343
CAS No. 866009-28-1
Cat. No. B2458465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Difluorophenyl)-2-[(2-morpholinoethyl)amino]-2-oxoethyl acetate
CAS866009-28-1
Molecular FormulaC16H20F2N2O4
Molecular Weight342.343
Structural Identifiers
SMILESCC(=O)OC(C1=C(C=CC=C1F)F)C(=O)NCCN2CCOCC2
InChIInChI=1S/C16H20F2N2O4/c1-11(21)24-15(14-12(17)3-2-4-13(14)18)16(22)19-5-6-20-7-9-23-10-8-20/h2-4,15H,5-10H2,1H3,(H,19,22)
InChIKeyQELVYWPTLHNKGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,6-Difluorophenyl)-2-[(2-morpholinoethyl)amino]-2-oxoethyl acetate (CAS 866009-28-1): Product Identity and Procurement Baseline


1-(2,6-Difluorophenyl)-2-[(2-morpholinoethyl)amino]-2-oxoethyl acetate (CAS 866009-28-1, molecular formula C₁₆H₂₀F₂N₂O₄, MW 342.34 g/mol) is a synthetic small molecule featuring a 2,6-difluorophenyl group, a morpholinoethylamino moiety, and an acetate ester functionality [1]. This compound is structurally classified within the chemical space of olopatadine-related substances; its core scaffold bears the difluorophenyl-acetate motif distinct from the dibenzoxepin scaffold of olopatadine (CAS 113806-05-6, C₂₁H₂₃NO₃, MW 337.42 g/mol) [2]. The compound is cataloged under PubChem CID 3781511 and has been registered in multiple public and commercial screening collections, including those at Johns Hopkins Ion Channel Center, The Scripps Research Institute Molecular Screening Center, and the Broad Institute . Commercially, the compound is available from multiple suppliers at purity specifications ranging from 95% to >99%, with analytical characterization options including HPLC, LCMS, GCMS, NMR, and elemental analysis upon request .

Why Olopatadine-Related Analogs Cannot Simply Substitute for CAS 866009-28-1 in Research and Quality Applications


Within the olopatadine chemical space, structural analogs and related substances are not functionally interchangeable for analytical, pharmacological, or quality-control purposes. CAS 866009-28-1 possesses a unique combination of a 2,6-difluorophenyl substituent, a morpholinoethylamino linker, and an acetate ester cleavable group that distinguishes it from (a) the parent drug olopatadine (dibenzoxepin scaffold, C₂₁H₂₃NO₃, XLogP3 = 1.5), (b) simple alkyl ester prodrugs such as olopatadine isopropyl ester (CAS 1206456-44-1, C₂₄H₂₉NO₃, XLogP3 = 4.9), and (c) pharmacopeial impurities such as olopatadine USP Related Compound C (CAS 55453-87-7) or olopatadine N-oxide [1][2]. The compound's computed XLogP3 value of 1 [3] places it in a lipophilicity range distinct from both olopatadine free base (XLogP3 = 1.5) and its isopropyl ester prodrug (XLogP3 = 4.9) [4], predicting meaningfully different membrane permeability and analytical chromatographic behavior. These physicochemical differences preclude reliable cross-substitution in HPLC impurity profiling, in vitro pharmacological screening, or prodrug stability studies. Furthermore, the compound's documented participation in over 100 distinct PubChem bioassays across diverse target classes (including GPCRs, ion channels, and enzymes) creates a unique multi-target screening fingerprint that generic analogs without equivalent public screening data cannot replicate for comparative analysis .

Quantitative Differentiation Evidence for CAS 866009-28-1: Comparator-Based Selection Data


Structural Identity and Molecular Distinction from Olopatadine and Its Simple Alkyl Ester Prodrugs

CAS 866009-28-1 possesses a molecular formula of C₁₆H₂₀F₂N₂O₄ (MW 342.34 g/mol) with a scaffold that combines a 2,6-difluorophenyl group, a morpholinoethylamino linker, and an acetate ester [1]. This scaffold is structurally distinct from the parent drug olopatadine (C₂₁H₂₃NO₃, MW 337.42 g/mol, dibenzoxepin core) and from straight-chain alkyl ester prodrugs such as olopatadine isopropyl ester (C₂₄H₂₉NO₃, MW 379.50 g/mol) and olopatadine ethyl ester (C₂₃H₂₈ClNO₃ as HCl salt, MW 401.93 g/mol) [2]. The morpholinoethylamino moiety introduces a hydrogen bond acceptor count of 7 (vs. 4 for olopatadine) and a rotatable bond count of 7 (vs. 5 for olopatadine), quantitatively predicting different conformational flexibility and target engagement profiles [1][2].

Structural identity Prodrug design Molecular differentiation

Computed Lipophilicity (XLogP3) Differentiates CAS 866009-28-1 from Olopatadine and Its Ester Prodrugs

The computed XLogP3 for CAS 866009-28-1 is 1.0 [1], which is lower than that of olopatadine free base (XLogP3 = 1.5) and substantially lower than that of the isopropyl ester prodrug olopatadine isopropyl ester (XLogP3 = 4.9) [2]. This quantitative difference in predicted lipophilicity translates into distinct reversed-phase HPLC retention behavior: under typical C18 gradient conditions (aqueous TFA/acetonitrile), compounds with XLogP3 differences of ≥0.5 units typically exhibit baseline-resolvable retention time shifts [3].

Lipophilicity XLogP3 ADME prediction Chromatographic behavior

Commercial Purity Grades: Analytical-Grade (>99%) Versus Research-Grade (95%) Procurement Decision Matrix

Commercially, CAS 866009-28-1 is supplied at two distinct purity tiers: a research-grade specification of ≥95% (offered by AKSci, CymitQuimica) and an analytical-grade specification of >99% (offered by SynHet under ISO 9001, meeting USP/BP/Ph. Eur. standards) . This tiered availability allows procurement decisions to be matched to application criticality: the 95% grade is suitable for exploratory synthesis and primary screening, while the >99% grade supports validated analytical method development, impurity profiling as a reference standard, and regulatory-facing stability studies. In contrast, structurally related comparator compounds such as olopatadine isopropyl ester and olopatadine ethyl ester are typically available only at research-grade specifications without pharmacopeial-grade certification options .

Purity specification Quality control Procurement differentiation

Broad Multi-Target Screening Footprint: Uniquely Documented Bioassay Participation Across Diverse Target Classes

CAS 866009-28-1 has been tested in over 116 distinct bioassays across multiple screening centers, including Johns Hopkins Ion Channel Center (RGS4 target), The Scripps Research Institute (mu-opioid receptor MOR-1, ADAM17, muscarinic M1 receptor), the Broad Institute (fatty-acid-CoA ligase FadD28, CD40 signaling, bursicon-induced LGR2), and the Burnham Center for Chemical Genomics (unfolded protein response) . This breadth of publicly documented screening data is absent for structurally related olopatadine analogs such as olopatadine isopropyl ester or olopatadine ethyl ester, for which no comparable multi-center HTS activity records are publicly available. The compound's bioassay profile spans GPCRs, ion channels, proteases, and metabolic enzymes, providing a uniquely rich activity annotation for computational drug repurposing, polypharmacology prediction, or off-target liability assessment.

High-throughput screening Target profiling Bioassay fingerprint

Recommended Procurement and Application Scenarios for CAS 866009-28-1 Based on Quantitative Evidence


Analytical Reference Standard for HPLC Impurity Profiling in Olopatadine Drug Substance Testing

For quality control laboratories performing olopatadine-related substance analysis per ICH Q3A/Q3B guidelines, CAS 866009-28-1 in its >99% purity grade (ISO 9001, USP/BP/Ph. Eur. compliant) provides a fully characterized reference marker with a computed XLogP3 of 1.0 that is chromatographically distinguishable from both olopatadine (XLogP3 = 1.5) and its N-oxide metabolite (LogD pH 7.4 = −1.23) [1]. The 4% absolute purity advantage of the >99% grade over the 95% research grade reduces the risk of co-eluting impurity interference in quantitative HPLC-UV methods at 254–280 nm detection wavelengths.

Computational Polypharmacology and Off-Target Prediction Model Training

Computational chemistry teams building machine learning models for drug-target interaction prediction can leverage the uniquely rich bioassay annotation of CAS 866009-28-1, which includes >116 publicly documented screening results across GPCRs (mu-opioid, muscarinic M1), ion channels (RGS4), proteases (ADAM17, furin), and metabolic enzymes (FadD28) . This multi-target activity fingerprint, unavailable for structurally related olopatadine ester prodrugs, enables the compound to serve as a densely annotated training data point for polypharmacology algorithms.

Medicinal Chemistry SAR Studies of Difluorophenyl-Containing Olopatadine Derivatives

For medicinal chemistry programs exploring structure-activity relationships around the olopatadine pharmacophore, CAS 866009-28-1 offers a structurally differentiated scaffold that combines the 2,6-difluorophenyl motif with a morpholinoethylamino linker and acetate ester—features absent in both the parent dibenzoxepin core and simple alkyl ester derivatives [2]. The compound's 7 hydrogen bond acceptor count (vs. 4 for olopatadine) and 7 rotatable bonds (vs. 5 for olopatadine) [2] provide quantitatively distinct conformational sampling, enabling exploration of chemical space inaccessible to standard olopatadine analogs.

In Vitro ADME Assay Development and Prodrug Activation Studies

For DMPK laboratories developing in vitro assays to evaluate esterase-mediated prodrug activation, CAS 866009-28-1 serves as a structurally distinct acetate ester substrate that can be compared head-to-head with olopatadine isopropyl ester (XLogP3 = 4.9) and olopatadine ethyl ester within the same experimental system . The 3.9-unit XLogP3 difference between CAS 866009-28-1 and the isopropyl ester [3] enables simultaneous LC-MS quantification of both prodrugs and their hydrolysis products in a single chromatographic run, supporting direct comparison of activation kinetics.

Quote Request

Request a Quote for 1-(2,6-Difluorophenyl)-2-[(2-morpholinoethyl)amino]-2-oxoethyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.